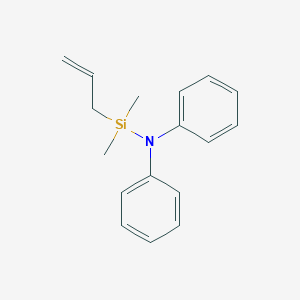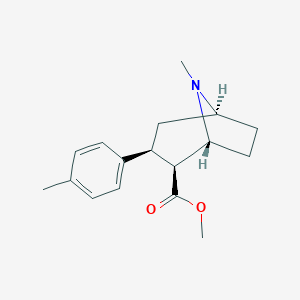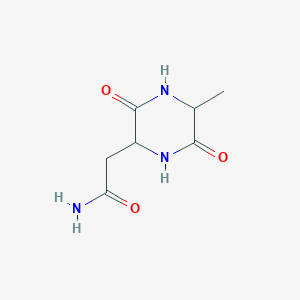![molecular formula C26H26ClN3O4 B237593 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide, commonly known as CBP-307, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects
CBP-307 has been shown to modulate dopamine signaling in the brain, leading to changes in synaptic plasticity and neuronal activity. In addition, CBP-307 has been shown to increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBP-307 is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, CBP-307 has relatively low potency compared to other dopamine receptor antagonists, which may limit its efficacy in certain applications. In addition, the pharmacokinetic properties of CBP-307 are not well understood, which may affect its suitability for clinical development.
Zukünftige Richtungen
Future research on CBP-307 should focus on elucidating its pharmacokinetic properties and optimizing its potency and selectivity for the dopamine D3 receptor. In addition, further preclinical studies are needed to evaluate the efficacy of CBP-307 in various neuropsychiatric disorders and to identify potential side effects and safety concerns. Finally, clinical trials are needed to determine the safety and efficacy of CBP-307 in humans.
Synthesemethoden
CBP-307 is a synthetic compound that can be prepared using a multi-step process. The synthesis starts with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This compound is then reacted with 4-aminophenyl-3,4-dimethoxybenzoic acid to form CBP-307.
Wissenschaftliche Forschungsanwendungen
CBP-307 has been extensively studied in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. In animal models, CBP-307 has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior.
Eigenschaften
Produktname |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide |
|---|---|
Molekularformel |
C26H26ClN3O4 |
Molekulargewicht |
480 g/mol |
IUPAC-Name |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-10-22(11-9-21)29-13-15-30(16-14-29)26(32)18-3-6-20(27)7-4-18/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
HUOCRQXVYFZEPQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)


![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)